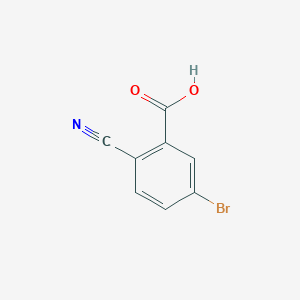

5-Bromo-2-cyanobenzoic acid

Description

Contextual Significance in Modern Organic Synthesis

In modern organic synthesis, the drive to create novel molecules with specific functions—for applications in medicine, agriculture, and materials science—relies on the availability of versatile starting materials. 5-Bromo-2-cyanobenzoic acid serves as such a foundational component. chemimpex.com Its significance lies in the orthogonal reactivity of its functional groups, which can be addressed independently under different reaction conditions.

The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, or reduction. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. The bromine atom is particularly significant as it provides a reactive handle for modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of bromine enhances the compound's reactivity, making it an essential building block for various biologically active molecules. chemimpex.com This ability to selectively functionalize specific positions on the benzene (B151609) ring provides a high degree of control and efficiency in synthetic sequences. glindiachemicals.com

Strategic Role as a Synthetic Intermediate in Complex Molecule Construction

The strategic value of this compound is demonstrated by its role as a key intermediate in the synthesis of complex, high-value molecules. While direct examples for this specific molecule are emerging, the utility of its structural template is well-established through closely related analogues.

For instance, the structurally similar compound 5-bromo-2-chlorobenzoic acid is a crucial intermediate in the manufacture of a new class of antidiabetic drugs known as SGLT2 inhibitors. thieme-connect.comgoogle.comresearchgate.net The synthesis of these complex therapeutic agents involves multi-step sequences where the halogenated benzoic acid core is methodically elaborated. thieme-connect.comresearchgate.net Similarly, derivatives of 2-amino-5-cyanobenzoic acid are employed as precursors for insecticidal cyanoanthranilic diamides, highlighting the importance of the cyanobenzoic acid framework in the agrochemical industry. google.com

The strategic placement of the bromo and cyano groups on the benzoic acid scaffold allows chemists to introduce diverse molecular fragments and build complexity in a controlled manner, leading to the efficient production of novel compounds for pharmaceutical and agrochemical research. chemimpex.com

Data Table: Examples of Complex Molecules from Halogenated Benzoic Acid Intermediates

| Intermediate | Class of Final Product | Application | Reference |

| 5-Bromo-2-chlorobenzoic acid | SGLT2 Inhibitors | Antidiabetic Therapeutics | thieme-connect.comgoogle.comresearchgate.net |

| 2-Amino-5-cyanobenzoic acid derivatives | Cyanoanthranilic Diamides | Insecticides | google.com |

| 5-Bromo-2-methylbenzoic acid | (5-Bromo-2-methylphenyl)(thiophen-2-yl)-methanone | Organic Synthesis | chemicalbook.com |

Historical Development of Research on Halogenated Cyanobenzoic Acid Derivatives

The study of halogenated carboxylic acids is rooted in the foundational discoveries of organic chemistry. science.gov Early investigations into halogen reactivity date back to the 19th century, with systematic studies on adducts formed between halogens like bromine and various organic molecules. nih.gov However, the specific synthesis and application of more complex derivatives such as halogenated cyanobenzoic acids are a more recent development, driven by the demands of modern medicinal and process chemistry.

A significant advance in the synthesis of 2-cyanobenzoic acids came from research into aryne chemistry. A 1998 study detailed a method for preparing 2-cyanobenzoic acids by reacting bromobenzoic acids with arylacetonitriles in the presence of LDA (lithium diisopropylamide) at low temperatures. acs.orgnih.gov This reaction proceeds through a benzyne (B1209423) intermediate and represented a novel method for constructing this class of compounds. acs.orgnih.gov

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of aryl halides. This provided a powerful toolkit for chemists to use compounds like this compound as scaffolds for building molecular complexity. More recently, a deeper understanding of the nature of the halogen bond, particularly from computational studies in the 1990s, has further refined how chemists can utilize these molecules in crystal engineering and supramolecular assembly. nih.gov The ongoing development of highly selective and efficient synthetic methods continues to enhance the importance of this class of compounds in chemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELBBGLIOALLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629974 | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032231-28-9 | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Studies of 5 Bromo 2 Cyanobenzoic Acid

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is an excellent handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions and halogen-metal exchange processes. The aryl bromide in this compound serves as a prime electrophilic partner in these transformations.

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. 5-Bromo-2-cyanobenzoic acid is a suitable substrate for several such reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, to form a new C-C bond. wikipedia.orglibretexts.org Catalyzed by a palladium complex, this reaction is widely used to synthesize biaryl compounds. nih.gov The reaction of this compound with an arylboronic acid would yield a 5-aryl-2-cyanobenzoic acid derivative. The process generally requires a palladium catalyst and a base to activate the organoboron reagent. organic-chemistry.org

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira reaction couples the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orgnih.gov Applying this to this compound would produce 5-(alkynyl)-2-cyanobenzoic acid derivatives, which are useful intermediates for more complex molecules. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine (primary or secondary). libretexts.orgwikipedia.org It has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. organic-chemistry.orgacsgcipr.org The reaction of this compound with various amines would lead to the formation of 5-(amino)-2-cyanobenzoic acid derivatives. Benzophenone imine can be used as an ammonia (B1221849) equivalent to install a primary amino group. beilstein-journals.org

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | C-C (sp²-sp²) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | C-C (sp²-sp) |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | C-N |

Halogen-metal exchange is a fundamental reaction that converts an organic halide into a highly reactive organometallic intermediate. wikipedia.org This is most commonly achieved using organolithium reagents at low temperatures. tcnj.edu For this compound, the reaction is complicated by the presence of the acidic carboxylic acid proton.

Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, would first deprotonate the carboxylic acid. A second equivalent of the organolithium reagent would then be required to perform the bromine-lithium exchange, generating a lithiated arene species. nih.gov This highly nucleophilic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 5-position. This process must be conducted at very low temperatures (e.g., -78 °C or lower) to prevent unwanted side reactions. tcnj.edu

The following table illustrates potential transformations via halogen-metal exchange.

| Step 1: Reagent | Intermediate | Step 2: Electrophile (E⁺) | Final Product Functional Group at C-5 |

| 2 eq. n-BuLi | 5-Lithio-2-cyanobenzoate | CO₂ then H₃O⁺ | Carboxylic acid |

| 2 eq. t-BuLi | 5-Lithio-2-cyanobenzoate | DMF then H₃O⁺ | Aldehyde (-CHO) |

| 2 eq. n-BuLi | 5-Lithio-2-cyanobenzoate | D₂O | Deuterium (-D) |

| 2 eq. n-BuLi | 5-Lithio-2-cyanobenzoate | MeI | Methyl (-CH₃) |

Transformations of the Nitrile Group

The cyano (nitrile) group is a versatile functional group that can be converted into several other important moieties, primarily through hydrolysis or reduction.

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids or their corresponding salts. lumenlearning.comlibretexts.org The reaction proceeds in two stages, first forming an amide intermediate which is then further hydrolyzed. libretexts.orgchemistrysteps.combyjus.com

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will convert the nitrile group into a carboxylic acid. libretexts.org The final product of this reaction would be 4-Bromophthalic acid .

Base-Catalyzed Hydrolysis: Refluxing the compound with an aqueous base, like sodium hydroxide, will also hydrolyze the nitrile. chemistrysteps.com In this case, the reaction yields the corresponding carboxylate salt. Subsequent acidification of the reaction mixture would be necessary to obtain the free dicarboxylic acid, 4-Bromophthalic acid .

| Reaction Condition | Intermediate | Final Product (after workup) |

| H₃O⁺, Δ | 5-Bromo-2-carbamoylbenzoic acid | 4-Bromophthalic acid |

| 1. NaOH, H₂O, Δ 2. H₃O⁺ | Sodium 5-bromo-2-carbamoylbenzoate | 4-Bromophthalic acid |

The nitrile group can be readily reduced to a primary amine using powerful hydride-donating reagents. libretexts.org

Reduction to Primary Amine: The most common method for this transformation is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org This reaction would convert this compound into 5-Bromo-2-(aminomethyl)benzoic acid . It is important to note that LiAlH₄ will also reduce the carboxylic acid group to a primary alcohol. Therefore, protection of the carboxylic acid may be necessary if its reduction is not desired. Other reducing agents like diisopropylaminoborane (B2863991) can also be employed. organic-chemistry.org

Partial Reduction to Aldehyde: Using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures allows for the partial reduction of the nitrile to an imine intermediate. libretexts.org Upon aqueous workup, this imine is hydrolyzed to an aldehyde. This would yield 5-Bromo-2-formylbenzoic acid .

| Reducing Agent | Intermediate | Final Product (after workup) |

| LiAlH₄ | N/A (concurrent reduction of COOH) | 4-Bromo-2-(hydroxymethyl)benzylamine |

| DIBAL-H | Imine | 5-Bromo-2-formylbenzoic acid |

Reactivity and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, participating in numerous reactions, particularly nucleophilic acyl substitution. msu.edu

Conversion to Acyl Halides: Carboxylic acids can be converted to more reactive acyl chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. msu.edulibretexts.org This would transform this compound into 5-Bromo-2-cyanobenzoyl chloride , a highly reactive intermediate that can readily engage with various nucleophiles.

Esterification: The formation of esters, known as Fischer esterification, is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). libretexts.org Reacting this compound with an alcohol (ROH) would yield the corresponding ester, Alkyl 5-bromo-2-cyanobenzoate .

Amide Formation: While direct reaction with an amine is possible at high temperatures, a more common method involves first converting the carboxylic acid to an acyl chloride, which then reacts readily with a primary or secondary amine to form an amide.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can reduce the carboxylic acid to a primary alcohol. msu.eduwikipedia.org As mentioned previously, these conditions would also reduce the nitrile group.

The table below outlines key derivatization reactions of the carboxylic acid group.

| Reagent(s) | Product Functional Group | Product Name |

| SOCl₂ | Acyl Chloride | 5-Bromo-2-cyanobenzoyl chloride |

| ROH, H⁺ | Ester | Alkyl 5-bromo-2-cyanobenzoate |

| 1. SOCl₂ 2. R¹R²NH | Amide | N,N-Dialkyl-5-bromo-2-cyanobenzamide |

| LiAlH₄ | Primary Alcohol (and reduced nitrile) | 4-Bromo-2-(hydroxymethyl)benzylamine |

Esterification Reactions to Form Esters

The carboxylic acid moiety of this compound is readily converted into its corresponding esters through several standard synthetic methodologies. Esterification is a fundamental transformation that can be used to protect the carboxylic acid, modify the compound's solubility, or to create derivatives for further reactions.

One of the most common methods for the esterification of benzoic acids is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, the water formed is typically removed, or an excess of the alcohol is used as the solvent.

Alternatively, more reactive reagents can be employed to achieve esterification under milder conditions. For instance, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, to yield the ester. This two-step process is generally very efficient and high-yielding. For example, the synthesis of 5-bromo-2,4-difluoro-benzoic acid methyl ester was successfully achieved by reacting the parent acid with methanol (B129727) in the presence of thionyl chloride at 65 °C. This method is directly applicable to this compound for the synthesis of its methyl, ethyl, or other alkyl esters.

| Reagent 1 | Reagent 2 | Product | Conditions | Reference |

| This compound | Methanol | Methyl 5-bromo-2-cyanobenzoate | Acid catalyst (e.g., H₂SO₄), heat | General Fischer Esterification |

| This compound | Thionyl chloride (SOCl₂) | 5-Bromo-2-cyanobenzoyl chloride | - | |

| 5-Bromo-2-cyanobenzoyl chloride | Ethanol (B145695), Pyridine | Ethyl 5-bromo-2-cyanobenzoate | Room temperature |

Amidation Reactions to Form Amides

The synthesis of amides from this compound is another crucial transformation, as the amide bond is a core structural feature in many pharmaceuticals and biologically active compounds. Similar to esterification, amides can be prepared through various routes.

The most direct method involves the reaction of the carboxylic acid with an amine. However, this reaction typically requires high temperatures to drive off water and can be inefficient. A more practical approach involves the activation of the carboxylic acid. This is commonly achieved by converting the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.

Another widely used method involves the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine to form the amide bond. A vast array of coupling agents is available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium- or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups.

A more recent development involves the direct amidation of esters with alkali metal amidoboranes, which can proceed rapidly at room temperature without a catalyst, offering a chemoselective route to primary and secondary amides. This would involve a two-step process from the carboxylic acid: first esterification, then amidation.

| Starting Material | Reagent(s) | Product Type | Key Features | Reference |

| This compound | 1. SOCl₂ 2. Amine (R-NH₂) | Amide | Two-step, high-yielding process via acyl chloride. | |

| This compound | Amine, Coupling Agent (e.g., DCC, PyBOP) | Amide | Mild conditions, good for sensitive substrates. | |

| Methyl 5-bromo-2-cyanobenzoate | Sodium amidoborane (NaNH₂BH₃) | Primary Amide | Rapid, room temperature, catalyst-free. |

Regioselective Functionalization of the Substituted Aromatic Ring

The aromatic ring of this compound is substituted with two electron-withdrawing groups (cyano and carboxyl) and a halogen atom (bromine). This substitution pattern dictates the regioselectivity of further functionalization reactions. The bromine atom, in particular, serves as a versatile handle for introducing new substituents onto the aromatic core, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group (in this case, the bromide ion) on the aromatic ring. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the cyano group is ortho to the bromine atom, and the carboxylic acid is meta. The powerful electron-withdrawing nature of the ortho-cyano group strongly activates the C-Br bond towards nucleophilic attack. This allows for the displacement of the bromide by various nucleophiles, such as amines, alkoxides, or thiolates, to generate a range of 2-cyano-5-substituted benzoic acid derivatives. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing cyano group.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent makes this compound an excellent substrate for a wide variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly reliable and functional-group-tolerant method for forming new C-C bonds. By reacting this compound with various aryl or vinyl boronic acids, a diverse library of biaryl and styrenyl derivatives can be synthesized. These products are often of interest in materials science and medicinal chemistry.

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. The reaction is catalyzed by a palladium complex, typically supported by specialized phosphine (B1218219) ligands. This method provides a direct route to N-aryl derivatives of 5-amino-2-cyanobenzoic acid, which are important intermediates in pharmaceutical synthesis. Copper-catalyzed amination (Ullmann reaction) can also be employed for this transformation, sometimes offering complementary reactivity.

Cyanation: The bromine atom can also be replaced with another cyano group through a palladium-catalyzed cyanation reaction. This would lead to the formation of a dicyanobenzoic acid derivative. Common cyanide sources for this transformation include zinc cyanide or potassium ferrocyanide.

| Reaction Type | Reagents | Product | Key Features | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-cyanobenzoic acid | Forms C-C bonds; high functional group tolerance. | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base, Ligand | 5-(Amino)-2-cyanobenzoic acid | Forms C-N bonds; direct route to aniline (B41778) derivatives. | |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe) | 5-Methoxy-2-cyanobenzoic acid | Requires activation by electron-withdrawing groups. | |

| Cyanation | Zn(CN)₂, Pd catalyst | Phthalonitrile (B49051) derivative | Introduces an additional nitrile group. |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-2-cyanobenzoic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum for this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The proton positioned between the electron-withdrawing carboxyl and cyano groups is anticipated to be the most deshielded, appearing furthest downfield. The chemical shifts are influenced by the electronic effects of the substituents, and the coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, doublet of doublets) that help assign each signal to its specific proton. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the carboxyl and cyano groups would have characteristic chemical shifts in the downfield region. The six aromatic carbons would appear in the typical range for benzene derivatives, with their precise shifts influenced by the attached bromine, cyano, and carboxyl groups. For instance, the carbon atom directly bonded to the bromine would be influenced by the halogen's electronegativity and heavy atom effect.

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (ppm) and Description |

| ¹H | Aromatic Protons: Three signals expected in the 7.5-8.5 ppm range with distinct coupling patterns. |

| Carboxylic Acid Proton: One broad singlet expected >10 ppm. | |

| ¹³C | Carboxylic Carbon (C=O): Expected around 165-175 ppm. |

| Cyano Carbon (C≡N): Expected around 115-125 ppm. | |

| Aromatic Carbons: Six signals expected in the 110-140 ppm range. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze its fragmentation patterns, which can further corroborate its structure. The nominal molecular weight of the compound is 226.03 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the presence of a significant M+2 peak of nearly equal intensity to the M⁺ peak. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH) to yield an [M-45]⁺ peak. The resulting benzoyl or phenyl fragments would be prominent in the spectrum. Cleavage of the carbon-bromine bond could also occur.

| Predicted Mass Spectrometry Fragments | |

| m/z (mass-to-charge ratio) | Identity of Fragment |

| 226/228 | [C₈H₄BrNO₂]⁺ (Molecular ion, M⁺/M+2) |

| 209/211 | [M - OH]⁺ |

| 181/183 | [M - COOH]⁺ |

| 102 | [C₇H₄N]⁺ (Loss of Br and COOH) |

| 76 | [C₆H₄]⁺ |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound samples and for monitoring the progress of chemical reactions in which it is a reactant or product.

Developing a robust HPLC method typically involves reverse-phase chromatography. A C8 or C18 column is commonly used as the stationary phase due to the aromatic and moderately polar nature of the analyte. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the aqueous component is often acidified with formic acid, phosphoric acid, or trifluoroacetic acid to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. Detection is usually performed using a UV detector, with the wavelength set to an absorbance maximum for the compound, likely in the 205-280 nm range. A gradient elution, where the proportion of the organic solvent is increased over time, may be employed to ensure the efficient elution of the target compound and any potential impurities with different polarities.

HPLC is essential for separating this compound from its structural isomers (e.g., 2-Bromo-5-cyanobenzoic acid) and other related compounds or impurities that may arise during synthesis. Since isomers often have very similar physical properties, their separation can be challenging and requires careful method optimization.

The choice of stationary phase is crucial; while standard C18 columns can be effective, columns with different selectivities, such as those with a pentafluorophenyl (PFP) phase, may offer enhanced resolution for aromatic and halogenated compounds due to specific π-π and dipole-dipole interactions. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also provide the unique selectivity needed to resolve closely related acidic isomers. Fine-tuning of the mobile phase composition, including the organic modifier, buffer concentration, and pH, is critical to achieving baseline separation of the target compound from all potential contaminants.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information on the solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported, analysis of similar structures, such as 2-bromobenzoic acid, allows for well-founded predictions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

The most prominent feature would be a very broad absorption band in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The carbonyl (C=O) stretch of the acid would appear as a strong, sharp peak around 1700 cm⁻¹. The presence of the cyano group (C≡N) would be confirmed by a sharp, medium-intensity absorption in the 2210-2230 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while the C-Br stretch would appear at a lower frequency, typically in the fingerprint region below 700 cm⁻¹.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group and Vibration Type |

| 2500-3300 | O-H stretch (Carboxylic acid, broad) |

| 2210-2230 | C≡N stretch (Nitrile, sharp) |

| ~1700 | C=O stretch (Carboxylic acid, strong) |

| 1450-1600 | C=C stretch (Aromatic ring) |

| <700 | C-Br stretch |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 5-Bromo-2-cyanobenzoic acid. DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately predict a variety of molecular properties. proquest.comrsc.org

The first step in a DFT study is the optimization of the molecule's geometry to find its lowest energy structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. From this optimized structure, a wealth of electronic properties can be derived.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for predicting chemical reactivity. vjst.vn It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen of the carboxyl group would exhibit a positive potential, marking it as a site for nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. dlu.edu.vn The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov DFT calculations can provide precise energies for these orbitals, allowing for the prediction of the molecule's kinetic stability and its behavior in charge-transfer processes. nih.gov

Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These quantum chemical parameters, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. nih.govmdpi.com

Below is a table of exemplary electronic properties for this compound that could be obtained from DFT calculations.

| Property | Exemplary Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Electronegativity (χ) | 4.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

Molecular Modeling and Conformational Analysis of this compound Derivatives

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. For derivatives of this compound, molecular modeling techniques are essential for exploring the conformational landscape and identifying the most stable structures.

The key conformational feature of this compound is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Due to the presence of the ortho-cyano group, significant steric hindrance is expected, which will likely force the carboxyl group to twist out of the plane of the aromatic ring. almerja.com This "ortho effect" is a well-documented phenomenon in substituted benzoic acids. researchgate.net

Computational methods can map the potential energy surface of the molecule by systematically rotating key bonds. For this compound, the crucial dihedral angle is the one defined by the atoms C(2)-C(1)-C(carboxyl)-O(carbonyl), which describes the rotation of the carboxylic acid group. A potential energy scan of this dihedral angle would reveal the energy barriers between different conformations and identify the lowest-energy (most stable) conformers. proquest.com

Two primary conformers related to the hydroxyl proton of the carboxylic acid group are possible: a cis form and a trans form. In many ortho-substituted benzoic acids, the cis conformer is more stable. mdpi.com However, intramolecular hydrogen bonding between the carboxylic proton and a substituent can sometimes favor the trans form. rsc.org For this compound, calculations would determine the relative stability of these forms and the degree of non-planarity induced by the ortho-cyano group.

The table below presents hypothetical relative energies for possible conformers of a this compound derivative, illustrating how computational analysis can distinguish between stable and unstable forms.

| Conformer | C-C-C=O Dihedral Angle (°) | Relative Energy (kJ/mol) | Notes |

|---|---|---|---|

| Cis, Planar | 0 | 15.0 | High energy due to steric clash |

| Cis, Twisted | 45 | 0.0 | Most stable conformer |

| Perpendicular | 90 | 12.5 | Transition state between twisted forms |

| Trans, Twisted | 135 | 8.0 | Less stable than the cis conformer |

Prediction of Reaction Pathways and Transition States in Synthesis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the factors that control selectivity. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. mit.edu

For the synthesis of this compound, several synthetic routes are conceivable. A common approach might involve the cyanation of a dibromo-benzoic acid precursor. Computational methods can be used to compare different potential pathways. For each proposed elementary step in a reaction mechanism, the geometry of the transition state (TS) must be located. The energy difference between the transition state and the reactants defines the activation energy (Ea) of that step. The pathway with the lowest activation energy is generally the most kinetically favorable. ajgreenchem.com

For example, consider a hypothetical nucleophilic aromatic substitution to introduce the cyano group. DFT calculations could model the reaction coordinate, calculate the energies of intermediates and transition states, and determine the activation energy. This allows for a comparison between different catalysts or reaction conditions to predict which would be most efficient. Such studies can provide detailed mechanistic insights, including whether a reaction proceeds through a concerted or stepwise mechanism. acs.org

The following table provides an example of how computational data could be used to assess the viability of a proposed reaction step in the synthesis of this compound.

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (Ea) | Feasibility |

|---|---|---|---|

| Cyanation of 2,5-dibromobenzoic acid | Uncatalyzed Nucleophilic Substitution | High (>150 kJ/mol) | Unlikely at moderate temperatures |

| Copper-Catalyzed Cyanation | Lower (<100 kJ/mol) | Plausible pathway |

In Silico Design and Virtual Screening of Novel Derivatives

This compound can serve as a molecular scaffold for the discovery of new molecules with desired properties, such as therapeutic agents or materials. In silico design and virtual screening are computational techniques that enable the rapid evaluation of large libraries of virtual compounds, saving significant time and resources compared to traditional experimental screening. researchgate.net

The process begins with the creation of a virtual library of derivatives based on the this compound core. This is achieved by systematically modifying the scaffold, for instance, by adding various substituents to the benzene ring or by converting the carboxylic acid to an ester or amide.

Structure-Based Virtual Screening (SBVS): If a specific biological target (e.g., an enzyme or receptor) is known, SBVS can be employed. This method uses molecular docking to predict how each compound in the virtual library binds to the active site of the target protein. nih.gov Docking algorithms generate multiple binding poses for each molecule and calculate a "docking score," which estimates the binding affinity. mdpi.com Compounds with the best scores are prioritized for synthesis and experimental testing. benthamscience.comnih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of existing active molecules to find new ones with similar properties, using techniques like pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies.

Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. mdpi.com This helps to filter out candidates that are likely to have poor pharmacokinetic profiles or toxic effects early in the design process.

The table below illustrates a sample output from a virtual screening campaign, showcasing how derivatives can be ranked based on their predicted biological activity and drug-like properties.

| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Predicted LogP | Predicted Oral Bioavailability |

|---|---|---|---|---|

| BCBA-001 | (Parent Scaffold) | -6.5 | 2.8 | Moderate |

| BCBA-002 | Carboxylic acid -> Methyl ester | -7.1 | 3.2 | Good |

| BCBA-003 | Carboxylic acid -> Anilide | -8.9 | 4.1 | Moderate |

| BCBA-004 | Bromo -> Methoxy | -6.8 | 2.1 | Good |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as Key Intermediates in Active Pharmaceutical Ingredient (API) Synthesis

As a versatile chemical building block, this compound and its analogs are instrumental in constructing the core structures of several important therapeutic agents.

While direct synthesis pathways using 5-Bromo-2-cyanobenzoic acid are not prominently documented in the reviewed literature, its close structural analog, 5-Bromo-2-chlorobenzoic acid , is a crucial starting material in the synthesis of several Sodium-glucose cotransporter-2 (SGLT2) inhibitors. google.compatsnap.com These drugs, including Dapagliflozin and Empagliflozin, are a class of oral anti-diabetic medications used in the treatment of type 2 diabetes. google.com

The synthesis of Dapagliflozin, for example, often involves an initial Friedel-Crafts acylation reaction between 5-Bromo-2-chlorobenzoic acid and phenetole (B1680304) to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. nih.govgoogle.com This intermediate then undergoes further reactions, including reduction and coupling with a protected glucose derivative, to yield the final API. nih.govgoogle.com The process highlights the importance of the halogenated benzoic acid scaffold in building the diarylmethane core essential for the activity of these inhibitors. nih.gov

Table 1: SGLT2 Inhibitors Synthesized from 5-Bromo-2-chlorobenzoic acid

| SGLT2 Inhibitor | Starting Material | Key Intermediate |

|---|---|---|

| Dapagliflozin | 5-Bromo-2-chlorobenzoic acid | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |

| Empagliflozin | 5-Bromo-2-chlorobenzoic acid | Diarylmethane derivative |

The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiviral therapy. nih.gov While a wide variety of compounds have been developed as HIV-1 integrase inhibitors, the available scientific literature does not specify this compound as a key intermediate in the synthesis of currently approved or widely studied inhibitors such as Raltegravir, Elvitegravir, or Dolutegravir. nih.gov The synthesis of these complex molecules often involves different halogenated or functionalized building blocks, but a direct role for this compound is not documented in the reviewed sources. nih.govnih.gov

The utility of brominated benzoic acid derivatives extends beyond SGLT2 inhibitors. These compounds are recognized as important intermediates for a range of therapeutic agents. For instance, 5-bromo-2-chlorobenzoic acid is cited as an intermediate in the synthesis of renin inhibitors, which are used to treat hypertension. patsnap.com Furthermore, related structures like 2,5-dibromobenzoic acid can be used to synthesize compounds such as 5-Bromo-2-(phenylamino)benzoic acid. nih.gov Derivatives of this nature are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in anti-inflammatory therapies. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the efficacy and selectivity of drug candidates. For benzoic acid derivatives, SAR studies have revealed key insights into their biological activities. For example, research on benzoic acid derivatives as potential anti-sickling agents showed that the electronic properties of substituents on the benzene (B151609) ring significantly influence activity. researchgate.net Specifically, the presence of electron-donating groups was found to be favorable. researchgate.net However, specific and detailed SAR studies focusing on derivatives of this compound were not identified in the surveyed literature. General studies on related molecules, such as benzofuran (B130515) derivatives, have shown that substitutions at various positions are crucial for cytotoxic activity against cancer cells. nih.gov

Applications in Agrochemicals and Other Bioactive Compounds

The application of halogenated aromatic compounds is not limited to pharmaceuticals. The structural analog, 5-Bromo-2-chlorobenzoic acid , also serves as a precursor in the synthesis of agrochemicals. pharmacyapis.com Its chemical reactivity allows for the construction of more complex molecules designed for crop protection, where the halogenated benzoic acid moiety contributes to the efficacy of the final product. pharmacyapis.com The versatile nature of this building block makes it valuable for producing a range of compounds with desired bioactive properties beyond medicinal applications. pharmacyapis.com

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Application/Role |

|---|---|---|---|

| This compound | 1032231-28-9 | C8H4BrNO2 | Core subject of the article |

| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | C7H4BrClO2 | Intermediate for SGLT2 inhibitors and agrochemicals |

| Dapagliflozin | 461432-26-8 | C21H25ClO6 | SGLT2 inhibitor for diabetes |

| Empagliflozin | 864070-44-0 | C23H27ClO7 | SGLT2 inhibitor for diabetes |

| Canagliflozin | 842133-18-0 | C24H25FO5S | SGLT2 inhibitor for diabetes |

| Raltegravir | 518048-05-0 | C20H21FKN6O5 | HIV-1 integrase inhibitor |

| Elvitegravir | 697761-98-1 | C23H23ClFNO5 | HIV-1 integrase inhibitor |

| Dolutegravir | 1051375-16-6 | C20H19F2N3O5 | HIV-1 integrase inhibitor |

| 5-Bromo-2-(phenylamino)benzoic acid | Not available | C13H10BrNO2 | Potential NSAID-related compound |

| 2,5-dibromobenzoic acid | 610-71-9 | C7H4Br2O2 | Precursor for NSAID-related compounds |

| Phenetole | 103-73-1 | C8H10O | Reactant in SGLT2 inhibitor synthesis |

Green Chemistry Principles in the Synthesis of 5 Bromo 2 Cyanobenzoic Acid

Development of Sustainable Synthetic Routes

Traditional synthetic routes for aromatic compounds often involve multi-step processes that may utilize hazardous reagents and generate significant waste. The development of sustainable synthetic pathways for 5-Bromo-2-cyanobenzoic acid focuses on improving efficiency and reducing environmental impact. One approach involves the direct cyanation of a brominated benzoic acid precursor. Another route could start from 2-cyanobenzoic acid followed by a regioselective bromination.

Solvent Selection and Implementation of Green Solvents

Solvent selection is a critical aspect of green chemistry, as solvents account for a large portion of the mass and energy consumption in a chemical process and are a primary source of waste. Traditional syntheses of similar compounds have often relied on halogenated hydrocarbons like dichloromethane (B109758) or chlorinated aromatic solvents, which pose environmental and health risks. google.com

The push towards greener alternatives involves the investigation of solvents with better environmental, health, and safety profiles. For reactions involving benzoic acid derivatives, greener solvent choices could include:

Bio-derived solvents: Such as Cyrene (dihydrolevoglucosenone), which is derived from cellulose (B213188) and offers a promising alternative to dipolar aprotic solvents like DMF and NMP. mdpi.com

Ester solvents: Ethyl acetate (B1210297) is often considered a preferable solvent due to its lower toxicity and biodegradability.

Alcohol solvents: Methanol (B129727) and ethanol (B145695) are also considered, especially for recrystallization and purification steps, due to their relatively low toxicity and ease of recycling. google.com

Strategies for Waste Minimization and Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. scranton.edu Reactions with low atom economy generate more waste.

For the synthesis of this compound, strategies to improve atom economy and minimize waste include:

Designing Addition Reactions: Whenever possible, designing synthetic steps as addition reactions is ideal, as they have a theoretical atom economy of 100%. scranton.edu

Avoiding Stoichiometric Reagents: Traditional methods, such as certain bromination or cyanation reactions, may use stoichiometric reagents that are not incorporated into the final product, leading to significant waste streams. For example, older bromination techniques could generate substantial acidic or metallic waste.

Below is a theoretical comparison of atom economy for a substitution reaction versus an addition reaction that could be part of a synthetic pathway.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Substitution | A + B | C | D | (Mass of C) / (Mass of A + B) * 100 |

| Addition | X + Y | Z | None | 100% |

This interactive table illustrates the fundamental difference in waste generation between substitution and addition reactions.

Catalytic Approaches for Enhanced Efficiency and Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, all while reducing waste. The use of catalysts is preferable to stoichiometric reagents because catalysts are used in small amounts and can often be recycled and reused. scranton.edu

In the synthesis of this compound, catalytic approaches can be applied to key transformation steps:

Catalytic Bromination: Instead of using stoichiometric amounts of bromine with a Lewis acid promoter, which generates significant waste, catalytic methods are being explored. For the synthesis of related bromo-benzoic acids, iron-based catalysts have been shown to improve selectivity and reduce the environmental burden. google.com

Catalytic Cyanation: Modern organic synthesis increasingly relies on transition-metal-catalyzed cross-coupling reactions to form C-CN bonds. A catalytic Sandmeyer reaction or a palladium-catalyzed cyanation of an aryl halide precursor could offer a more efficient and less hazardous route compared to traditional methods that might use large quantities of copper(I) cyanide.

The development of robust and recyclable catalysts is essential for creating a truly sustainable industrial process for producing this compound. Research continues to focus on designing catalysts that offer high turnover numbers and can operate in greener solvents under energy-efficient conditions.

Patent Landscape Analysis and Intellectual Property Considerations

Overview of Patent Filings and Trends Related to 5-Bromo-2-cyanobenzoic Acid

An in-depth review of patent databases indicates that patent filings specifically centered on this compound are sparse. The majority of related patents focus on its chloro-analog, 5-bromo-2-chlorobenzoic acid, which is a well-established intermediate in the synthesis of SGLT-2 inhibitors like dapagliflozin and empagliflozin, used in the treatment of type 2 diabetes. datainsightsmarket.compatsnap.comgoogle.com

However, patents for related cyanobenzoic acid derivatives do exist, hinting at the potential applications of this compound. For instance, patents for the preparation of 2-amino-5-cyanobenzoic acid derivatives are found in the agricultural sector for insecticides. google.comgoogle.com Additionally, broader patents covering cyanobenzoic acid derivatives for use as platelet aggregation inhibitors have been filed. google.com These filings suggest that the cyano- functionality is of interest for various bioactive molecules.

The limited number of patents directly mentioning this compound suggests that its specific applications may still be in the early stages of exploration or are part of more complex patented molecules where it serves as a transient intermediate rather than a key, named starting material.

Identification of Key Innovators and Research Institutions

Due to the limited number of patents directly focused on this compound, identifying key innovators in this specific niche is challenging. The innovators in the broader field of substituted benzoic acids are major pharmaceutical and agrochemical companies. For the closely related 5-bromo-2-chlorobenzoic acid, Chinese pharmaceutical companies and research institutions have been active in filing patents for novel synthesis methods. google.com It is plausible that these same entities may have unexplored research related to this compound.

"White Space" Analysis for Future Research and Development Opportunities

The scarcity of patents for this compound represents a significant "white space" for research and development. This lack of extensive patenting activity suggests several opportunities:

Novel Synthetic Routes: Developing efficient and scalable synthetic methods for this compound could be a valuable intellectual property asset. Current patents for similar molecules often focus on improving yield and reducing byproducts.

New Pharmaceutical Applications: The cyano group can act as a bioisostere for other functional groups or as a key interacting moiety with biological targets. Research into its potential as a building block for new therapeutic agents in areas beyond those of its chloro-analog could be fruitful.

Agrochemical Development: Following the precedent of other cyanobenzoic acid derivatives, exploring its use in the development of new herbicides or pesticides is a potential avenue for innovation. google.com

Materials Science: Substituted benzoic acids can be used as building blocks for polymers and other advanced materials. The unique electronic properties imparted by the bromo and cyano groups could lead to novel materials with interesting optical or electronic properties.

Strategic Implications for Drug Discovery and Process Development

The current patent landscape has several strategic implications for entities interested in this compound:

Low Barrier to Entry: The lack of a crowded patent field means that new innovators may face fewer freedom-to-operate issues, making it an attractive area for research investment.

Potential for Broad Patents: Early movers who successfully develop novel applications or synthesis methods for this compound may be able to secure broad patent protection.

Focus on Process Chemistry: For companies looking to utilize this compound as an intermediate, a key strategic focus will be on developing proprietary, efficient, and cost-effective manufacturing processes. Given the importance of process patents for intermediates like 5-bromo-2-chlorobenzoic acid, a similar strategy for the cyano-analog would be prudent. google.com

Q & A

Q. What are the recommended synthetic routes for 5-bromo-2-cyanobenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves halogenation and cyanation of benzoic acid derivatives. For example, 2,5-dibromobenzoic acid can undergo selective substitution using a copper(I) cyanide catalyst under controlled temperatures (e.g., 403 K) to introduce the cyano group . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using acetone or ethanol) is critical to isolate the product. Reaction monitoring via TLC or HPLC ensures minimal side products. Adjusting catalyst loading (e.g., 5-10 mol%) and solvent polarity can optimize yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.5-8.5 ppm) and carboxylic acid proton (δ ~13 ppm). ¹³C NMR confirms the cyano group (δ ~115 ppm) and carboxylate carbon (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (C₈H₄BrNO₂: theoretical 228.94 g/mol) and fragmentation patterns .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce measurements using standardized methods (e.g., capillary melting point apparatus with slow heating rates). Compare results with structurally similar compounds (e.g., 5-bromo-2-iodobenzoic acid melts at ~181°C ). Cross-validate with DSC (Differential Scanning Calorimetry) for thermal behavior .

Advanced Research Questions

Q. What strategies are effective for crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a saturated acetone solution at 4°C promotes single-crystal growth . Pre-purify the compound via recrystallization (ethanol/water mixture) to remove amorphous impurities. Use seeding with microcrystals if nucleation is delayed. Monitor crystal quality with polarized light microscopy.

Q. How can computational modeling predict reactivity or intermolecular interactions in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (e.g., charge distribution on Br and CN groups) to predict sites for electrophilic substitution . Molecular docking studies (AutoDock Vina) assess hydrogen-bonding interactions (e.g., carboxylate with protein residues) for drug-design applications.

Q. What are the challenges in analyzing trace impurities during synthesis, and how can they be resolved?

- Methodological Answer : Impurities like unreacted bromo precursors or dehalogenated byproducts require advanced techniques:

- HPLC-MS/MS : Quantifies trace impurities (<0.1%) using reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar contaminants .

Safety and Experimental Design

Q. What safety protocols are essential when working with this compound?

- Methodological Answer :

Q. How should researchers design stability studies for this compound under varying pH and temperature?

- Methodological Answer : Prepare buffered solutions (pH 2-12) and incubate samples at 25°C, 40°C, and 60°C. Analyze degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.